

Molecular Target of 6-Prenylquercetin-3-Me Ether Remains Elusive in Scientific Literature

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Compound of Interest

Compound Name: 6-Prenylquercetin-3-Me ether

Cat. No.: B1498692

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Despite a comprehensive review of available scientific literature, the specific molecular target of **6-Prenylquercetin-3-Me ether** has not been definitively identified. Research has extensively documented the biological activities of its parent compound, quercetin, and various derivatives, but the direct binding partner for this particular ether remains unconfirmed.

Quercetin, a well-studied flavonoid, is known to interact with a multitude of cellular targets, influencing several signaling pathways. Key among these are the PI3K/Akt and MAPK/ERK pathways, where quercetin and its analogs have shown inhibitory effects.[1] For instance, quercetin-3-methyl ether has been demonstrated to suppress the Notch1 and PI3K/Akt signaling pathways in human breast cancer stem cells.[2]

Similarly, prenylation, the addition of a prenyl group, has been shown to modulate the biological activity of flavonoids. 8-prenyl quercetin, a positional isomer of the "6-prenyl" variant, has been found to directly target SEK1-JNK1/2 and MEK1-ERK1/2 in its anti-inflammatory action.[3][4] This suggests that the prenyl moiety can significantly influence the target specificity of the quercetin scaffold.

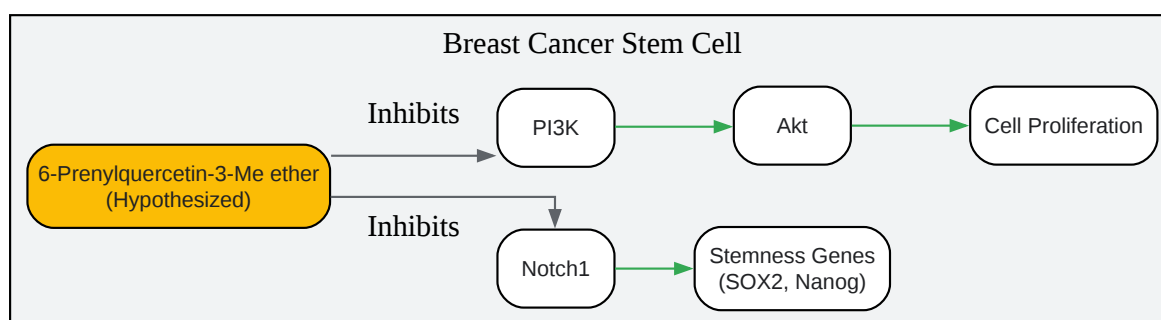
While the synthesis and biological evaluation of various quercetin derivatives, including ethers and prenylated forms, have been reported, these studies have primarily focused on their broader antioxidant, anti-inflammatory, and anticancer properties rather than pinpointing a singular molecular target.[5]

The absence of a confirmed molecular target for **6-Prenylquercetin-3-Me ether** precludes the development of a detailed comparison guide with alternative compounds at this time. Further

research, including affinity chromatography, genetic screening, and computational modeling, is necessary to elucidate its precise mechanism of action and identify its direct molecular interactors.

Signaling Pathways of Related Quercetin Derivatives

To provide context for potential areas of investigation, the following diagrams illustrate the known signaling pathways affected by related quercetin compounds.



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Caption: Hypothesized inhibitory action of **6-Prenylquercetin-3-Me ether** on the Notch1 and PI3K/Akt pathways, based on the activity of Quercetin-3-Methyl ether.

Caption: Direct targeting of SEK1-JNK1/2 and MEK1-ERK1/2 signaling pathways by 8-Prenylquercetin to inhibit inflammation.

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